molecular formula C17H17ClFNO2 B3482525 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B3482525
M. Wt: 321.8 g/mol
InChI Key: ZTYPMRCPDZUUEK-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as a fluoro-substituted phenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: The 4-chloro-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding phenoxyacetic acid.

    Amidation Reaction: Finally, the 2-(4-chloro-3,5-dimethylphenoxy)acetic acid is reacted with 3-fluoro-4-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid, often in the presence of a catalyst.

Major Products

    Oxidation: Products may include 4-chloro-3,5-dimethylbenzoic acid or corresponding aldehydes.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, products could include nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the formulation of specialty chemicals, including those with specific properties such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The presence of the chloro, fluoro, and methyl groups can influence its binding affinity and specificity, potentially leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but lacks the fluoro group.

    2-(4-chlorophenoxy)-N-(3-fluoro-4-methylphenyl)acetamide: Similar structure but lacks the dimethyl groups.

    2-(3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide: Similar structure but lacks the chloro group.

Uniqueness

The unique combination of chloro, fluoro, and methyl groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide provides distinct chemical properties, such as specific reactivity patterns and binding affinities, which can be advantageous in various applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-10-4-5-13(8-15(10)19)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPMRCPDZUUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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